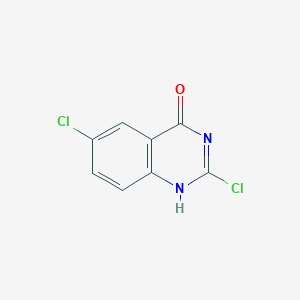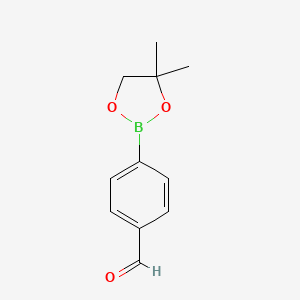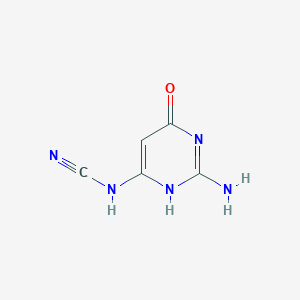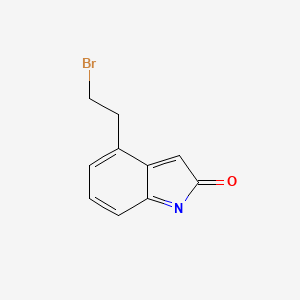
4-(2-Bromoethyl)-2-oxoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)-2-oxoindole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromoethyl)-2-oxoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethyl)-2-oxoindole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Bromoethyl)-2-oxoindole, focusing on six unique fields:
Pharmaceutical Development
4-(2-Bromoethyl)-2-oxoindole is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of indole derivatives, which are crucial in developing drugs with anti-inflammatory, anti-cancer, and anti-viral properties. The compound’s ability to interact with biological targets makes it a significant building block in medicinal chemistry .
Organic Synthesis
In organic synthesis, 4-(2-Bromoethyl)-2-oxoindole serves as a versatile reagent. It is used in the formation of complex molecular structures through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This versatility makes it an essential tool for chemists working on the synthesis of natural products and other complex organic molecules .
Material Science
The compound is also explored in material science for the development of novel materials. Its unique chemical properties enable the creation of polymers and other materials with specific characteristics, such as enhanced thermal stability and conductivity. These materials have potential applications in electronics, coatings, and other advanced technologies .
Biological Research
In biological research, 4-(2-Bromoethyl)-2-oxoindole is used as a probe to study various biological processes. Its ability to bind to specific proteins and enzymes allows researchers to investigate the mechanisms of action of these biomolecules. This application is particularly useful in understanding disease pathways and developing targeted therapies .
Agricultural Chemistry
The compound is also utilized in agricultural chemistry for the synthesis of agrochemicals. These include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. The development of such agrochemicals is crucial for improving crop yields and ensuring food security .
Mécanisme D'action
Target of Action
It is known that bromoethyl compounds often interact with proteins and enzymes in the body . The specific targets can vary depending on the structure of the compound and the biological context.
Mode of Action
The mode of action of 4-(2-Bromoethyl)-2-oxoindole is likely to involve nucleophilic substitution reactions, given the presence of a bromine atom . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the bromine atom, leading to its displacement. This can result in the formation of new bonds and changes in the structure of the target molecule .
Biochemical Pathways
Bromoethyl compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . These reactions can affect multiple biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
Bromoethyl compounds are generally known to be reactive and may undergo various transformations in the body .
Result of Action
The compound’s reactivity suggests that it could potentially modify proteins or other biomolecules, leading to changes in their function .
Action Environment
The action, efficacy, and stability of 4-(2-Bromoethyl)-2-oxoindole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the specific biological context .
Propriétés
IUPAC Name |
4-(2-bromoethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXEJHKEJPEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=C2C(=C1)CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-2-oxoindole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

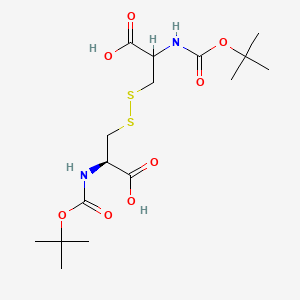
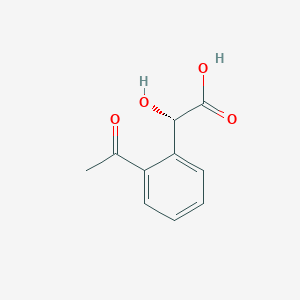
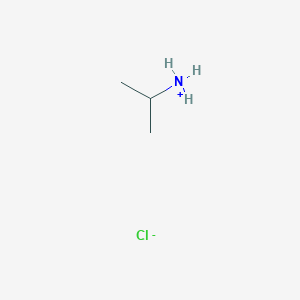
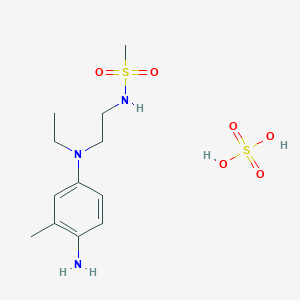
![(3aR)-8,8-dimethylhexahydro-2H-3a,6-methanobenzo[d]isothiazole1,1-dioxide](/img/structure/B7854130.png)
